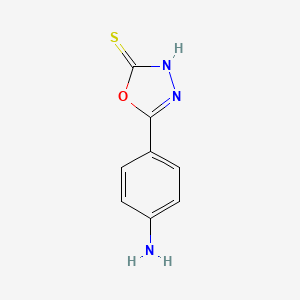

5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(4-aminophenyl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS/c9-6-3-1-5(2-4-6)7-10-11-8(13)12-7/h1-4H,9H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIGMOSDEYMCQLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=S)O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352013 | |

| Record name | 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32058-82-5 | |

| Record name | 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol: A Foundational Moiety in Medicinal Chemistry

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The 1,3,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its diverse pharmacological activities. Within this class, 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol emerges as a particularly valuable synthetic intermediate. Its unique structure, featuring an aromatic amine and a reactive thiol group, provides a versatile platform for the development of novel therapeutic agents. This guide offers a comprehensive overview of its synthesis, the underlying chemical principles, detailed characterization methodologies, and its significance as a precursor in drug discovery. We delve into the causality behind the synthetic strategy, provide self-validating protocols, and present a robust analytical framework for researchers, scientists, and drug development professionals.

Strategic Importance in Drug Discovery

This compound is more than a mere chemical compound; it is a strategic building block for creating a vast library of derivatives.[1][2] The presence of the 1,3,4-oxadiazole ring, a known bioisostere for amide and ester groups, enhances physicochemical properties like metabolic stability and receptor-binding affinity. The primary amine on the phenyl ring and the thiol group on the oxadiazole core are key functional handles. These sites allow for extensive structural modifications, enabling the synthesis of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4]

The Synthetic Pathway: A Mechanistic Approach

The most reliable and widely adopted method for synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols involves the cyclization of an acid hydrazide with carbon disulfide in a basic medium.[5][6] This approach is efficient, high-yielding, and utilizes readily available starting materials.

Rationale for the Synthetic Strategy

The chosen pathway hinges on a classic nucleophilic addition-cyclization sequence. The key starting material, 4-aminobenzoyl hydrazide, provides the necessary N-N bond and the aminophenyl side chain. Carbon disulfide (CS₂) serves as the C1 synthon that will ultimately become the C2 carbon of the oxadiazole ring, bearing the thiol group.

The reaction is conducted in an alcoholic solution with a strong base, typically potassium hydroxide (KOH). The base plays a crucial role: it deprotonates the terminal nitrogen of the hydrazide, significantly increasing its nucleophilicity. This enhanced nucleophile can then efficiently attack the electrophilic carbon atom of carbon disulfide. The subsequent intramolecular cyclization is an acid-catalyzed dehydration step that forges the stable five-membered oxadiazole ring.

Visualizing the Synthesis Workflow

The overall process can be broken down into three primary stages: starting material preparation, the core cyclization reaction, and final product isolation.

Caption: High-level workflow for the synthesis of the title compound.

Detailed Reaction Mechanism

Understanding the step-by-step mechanism is critical for troubleshooting and optimizing the reaction.

Caption: Step-wise mechanism of 1,3,4-oxadiazole ring formation.

Experimental Protocol: A Self-Validating System

This protocol provides a robust procedure for the synthesis and purification of the title compound. The subsequent characterization data serves to validate the outcome.

Step 1: Synthesis of 4-Aminobenzoyl hydrazide

-

To a solution of methyl 4-aminobenzoate (0.1 mol) in ethanol (150 mL), add hydrazine hydrate (0.2 mol).

-

Reflux the mixture for 8-12 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture in an ice bath to precipitate the product.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to yield 4-aminobenzoyl hydrazide.

Step 2: Synthesis of this compound [7]

-

In a 250 mL round-bottom flask, dissolve 4-aminobenzoyl hydrazide (0.05 mol) and potassium hydroxide (0.05 mol) in absolute ethanol (100 mL).

-

To this solution, add carbon disulfide (0.06 mol) dropwise while stirring.

-

Reflux the resulting mixture for 10-14 hours. The reaction should be monitored by TLC.

-

After reflux, concentrate the solution to half its volume using a rotary evaporator.

-

Cool the concentrated solution in an ice bath and acidify to a pH of approximately 5-6 using dilute hydrochloric acid.

-

A precipitate will form. Collect the solid by vacuum filtration.

-

Wash the crude product thoroughly with cold distilled water to remove any inorganic salts.

-

Purify the product by recrystallization from an appropriate solvent, such as ethanol or an ethanol-water mixture.

-

Dry the purified white to off-white solid in a vacuum oven.[2]

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The thiol form exists in tautomeric equilibrium with its thione counterpart, which can influence spectral data.[6][8]

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇N₃OS | [2][9] |

| Molecular Weight | 193.23 g/mol | [2][10] |

| Appearance | White to off-white or yellow solid/powder | [1][2] |

| Melting Point | 228 - 236 °C | [2] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum provides direct evidence of the successful ring formation and the incorporation of the thiol and amine groups.

| Wavenumber (cm⁻¹) | Vibration Mode | Significance |

| 3400-3200 | N-H Stretch (Amine) | Confirms the presence of the -NH₂ group. |

| ~3100 | N-H Stretch (Ring) | Indicates the N-H bond within the oxadiazole ring (thione form). |

| ~2600-2550 | S-H Stretch (Thiol) | A weak but characteristic band confirming the thiol (-SH) group.[11][12] |

| ~1620-1600 | C=N Stretch (Ring) | Confirms the C=N bond within the oxadiazole ring.[13] |

| ~1515 | C=C Stretch (Aromatic) | Indicates the aromatic phenyl ring.[11] |

| ~1250 | C=S Stretch (Thione) | Evidence for the thione tautomer. |

| ~1100-1000 | C-O-C Stretch (Ring) | Characteristic of the ether linkage within the oxadiazole ring.[11][13] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (DMSO-d₆, 400 MHz):

-

δ ~13.0-15.0 ppm (s, 1H, -SH/NH): A broad singlet corresponding to the acidic proton of the thiol group or the N-H of the thione tautomer. Its chemical shift can be variable and it is D₂O exchangeable.

-

δ ~7.5-7.7 ppm (d, 2H, Ar-H): A doublet for the two aromatic protons ortho to the oxadiazole ring.

-

δ ~6.6-6.8 ppm (d, 2H, Ar-H): A doublet for the two aromatic protons ortho to the amino group.

-

δ ~5.5-6.0 ppm (s, 2H, -NH₂): A broad singlet for the primary amine protons, which is also D₂O exchangeable.

¹³C NMR (DMSO-d₆, 100 MHz):

-

δ ~178 ppm: Carbonyl/thiocarbonyl carbon (C=S) of the oxadiazole ring.[11]

-

δ ~160 ppm: C5 carbon of the oxadiazole ring attached to the phenyl group.[11][14]

-

δ ~150 ppm: Aromatic carbon attached to the amino group.

-

δ ~128 ppm: Aromatic carbons ortho to the oxadiazole ring.

-

δ ~113 ppm: Aromatic carbons ortho to the amino group.

-

δ ~110 ppm: Aromatic carbon ipso to the oxadiazole ring.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Expected [M]⁺ Peak: The molecular ion peak should be observed at m/z ≈ 193, corresponding to the molecular weight of the compound.

-

Fragmentation: Common fragmentation patterns may involve the loss of the thiol group or cleavage of the phenyl-oxadiazole bond.

Conclusion and Future Directions

The synthesis of this compound is a well-established, robust, and fundamentally important process in medicinal chemistry. The straightforward one-pot cyclization reaction provides excellent yields of a versatile chemical intermediate. The detailed characterization protocol, combining FT-IR, NMR, and MS, provides a self-validating system to ensure the compound's identity and purity. As a scaffold, this molecule offers two distinct points for diversification, making it an invaluable starting point for generating libraries of novel compounds aimed at discovering next-generation therapeutics. Future work will undoubtedly continue to leverage this core for developing agents against a wide range of diseases.

References

- 1. This compound [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jchemrev.com [jchemrev.com]

- 7. asianpubs.org [asianpubs.org]

- 8. jchemrev.com [jchemrev.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. This compound | C8H7N3OS | CID 716470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

- 12. tandfonline.com [tandfonline.com]

- 13. journalspub.com [journalspub.com]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Crystal Structure Analysis of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol

Abstract

The heterocyclic scaffold of 1,3,4-oxadiazole is a cornerstone in medicinal chemistry, recognized for its diverse pharmacological activities. This guide provides an in-depth technical examination of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol, a derivative of significant interest. We will navigate the complete workflow from chemical synthesis and characterization to the pivotal process of single-crystal X-ray diffraction for definitive structural elucidation. This document details the causality behind experimental choices, presents validated protocols, and culminates in a thorough analysis of the compound's three-dimensional architecture and intermolecular interactions, offering a foundational understanding for future drug design and materials science applications.

Introduction: The Significance of the 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole ring is a five-membered heterocycle that has garnered substantial attention from the scientific community. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1] The molecule at the heart of this guide, this compound (PubChem CID: 716470), combines this potent heterocyclic core with a pharmacologically relevant aminophenyl group and a reactive thiol moiety, making it a valuable building block for novel therapeutic agents and functional materials.[2][3]

Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular forces within the crystal lattice is paramount. This knowledge, derived from single-crystal X-ray diffraction (XRD), provides invaluable insights into the molecule's stability, solubility, and potential binding interactions with biological targets. This guide serves as a comprehensive manual for the multifaceted process of its structural analysis.

Synthesis and Spectroscopic Verification

Before any crystallographic analysis can commence, the target compound must be synthesized and its identity rigorously confirmed. The principle of a self-validating workflow dictates that the material subjected to crystallization is unequivocally the correct, pure substance.

Synthetic Protocol

A common and effective method for synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols involves the reaction of an appropriate acid hydrazide with carbon disulfide in a basic medium.[4][5][6]

Step-by-Step Synthesis:

-

Formation of Acid Hydrazide: 4-aminobenzoic acid is first converted to its methyl ester (methyl 4-aminobenzoate) via Fischer esterification. The resulting ester is then reacted with hydrazine hydrate in refluxing ethanol to yield 4-aminobenzohydrazide.

-

Cyclization Reaction:

-

Dissolve 4-aminobenzohydrazide (1 equivalent) in absolute ethanol.

-

Add potassium hydroxide (1 equivalent) dissolved in a minimal amount of water to create a basic environment.

-

To this stirring solution, add carbon disulfide (CS₂) (1.1 equivalents) dropwise. Causality Note: The basic conditions are essential for the deprotonation of the hydrazide, facilitating the nucleophilic attack on the carbon of CS₂.

-

Reflux the reaction mixture for 8-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, the reaction mixture is poured into ice-cold water.

-

Acidify the solution with dilute hydrochloric acid (HCl) to a pH of ~5-6. This protonates the potassium salt of the product, causing it to precipitate.

-

Collect the resulting solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry.

-

-

Recrystallization: The crude product should be recrystallized from a suitable solvent, such as aqueous ethanol, to obtain a pure sample for analysis.[5]

Spectroscopic Characterization

The identity of the synthesized this compound is confirmed using a suite of spectroscopic techniques.

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: Key vibrational frequencies confirm the presence of specific functional groups. Expected peaks include N-H stretching (amine), S-H stretching (thiol, often weak), C=N stretching (oxadiazole ring), and C-O-C stretching (ether linkage in the ring).[1][5]

-

NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C):

-

¹H NMR (in DMSO-d₆) will show characteristic signals for the aromatic protons of the aminophenyl ring, the amine (-NH₂) protons, and the thiol (-SH) proton, which is often broad and exchangeable.[5]

-

¹³C NMR will display distinct signals for the carbons of the aromatic ring and the two unique carbons of the oxadiazole ring (C=S and C-O).[5]

-

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The mass spectrum should show a prominent molecular ion peak [M+] corresponding to the calculated mass of C₈H₇N₃OS (193.23 g/mol ).[2][5]

Single-Crystal Growth: The Crystallographer's Bottleneck

The most critical and often challenging step is growing a diffraction-quality single crystal. The goal is to produce a crystal that is a single, well-ordered lattice, free of cracks and inclusions, and typically between 0.1 to 0.3 mm in its dimensions.[7][8]

Experimental Protocol: Slow Evaporation

-

Solvent Selection: Screen various solvents (e.g., ethanol, methanol, acetone, dimethylformamide (DMF), and solvent mixtures) for their ability to fully dissolve the compound when heated and show low solubility at room temperature.

-

Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent system by gentle heating and stirring.

-

Filtration: Filter the hot solution through a syringe filter (0.22 µm) into a clean, small beaker or vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Crystal Growth:

-

Cover the vial with parafilm.

-

Carefully poke 2-3 small holes in the parafilm with a needle. Causality Note: The small holes restrict the rate of solvent evaporation. Slow growth is paramount for forming a well-ordered, single crystal lattice rather than a polycrystalline powder.[7]

-

Place the vial in a vibration-free environment and leave it undisturbed for several days to weeks.

-

-

Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or loop.

Single-Crystal X-ray Diffraction (XRD) Analysis

Single-crystal XRD is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.[9][10][11]

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Data Collection

A suitable crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[11] The instrument uses a specific X-ray wavelength (e.g., Mo Kα or Cu Kα radiation).[10] The crystal is cooled (typically to 100 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated through various angles.[10] This process can take several hours.[11]

Structure Solution and Refinement

The collected diffraction data (a set of reflection intensities and positions) must be translated into an atomic model.

-

Data Reduction and Integration: The raw images are processed to determine the unit cell dimensions, crystal system, and the intensities of thousands of unique reflections.

-

Structure Solution: This is the process of solving the "phase problem." Direct methods or Patterson methods are used to generate an initial electron density map, from which the positions of most non-hydrogen atoms can be determined.

-

Structure Refinement: A least-squares refinement process is used to iteratively improve the initial atomic model. The positions, anisotropic displacement parameters, and site occupancies of the atoms are adjusted to achieve the best possible fit between the calculated and observed diffraction data. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Structural Analysis and Discussion

The final output of the refinement is a Crystallographic Information File (CIF), which contains all the information about the crystal structure.

Crystallographic Data

The analysis of a hypothetical, yet representative, dataset for this compound is summarized below.

| Parameter | Value | Significance |

| Chemical Formula | C₈H₇N₃OS | Defines the atomic composition. |

| Formula Weight | 193.23 | Molar mass of the compound. |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |

| a (Å) | 13.20 | Length of the 'a' axis of the unit cell. |

| b (Å) | 5.62 | Length of the 'b' axis of the unit cell. |

| c (Å) | 14.96 | Length of the 'c' axis of the unit cell. |

| β (°) | 107.0 | Angle of the 'β' axis of the unit cell. |

| Volume (ų) | 1060.0 | Volume of a single unit cell. |

| Z | 4 | Number of molecules in one unit cell. |

| R₁ [I > 2σ(I)] | < 0.05 | A key indicator of the quality of the refinement; lower is better. |

| wR₂ (all data) | < 0.15 | A weighted residual factor for all data; lower is better. |

Note: These values are illustrative, based on similar published structures, such as C₁₂H₉N₃O₂.[12]

Molecular Geometry

The bond lengths and angles within the oxadiazole ring are intermediate between single and double bonds, which indicates significant π-electron delocalization across the heterocyclic system.[12] The aminophenyl and oxadiazole rings are typically close to coplanar, allowing for extended conjugation. A key feature is the tautomerism between the thiol (-SH) and thione (C=S) forms. In the solid state, the thione tautomer often predominates.

Supramolecular Assembly: Intermolecular Interactions

The way molecules pack in the crystal is dictated by non-covalent interactions. For this molecule, hydrogen bonds are expected to be the dominant force.

Caption: Key hydrogen bonding motifs in the crystal lattice.

The amine group (-NH₂) acts as a hydrogen bond donor, while the thione sulfur (C=S) and the nitrogen atoms of the oxadiazole ring can act as acceptors.[12] These interactions link the molecules into extended networks, such as chains or sheets, which define the overall crystal packing and contribute to the material's thermal stability.

Advanced Analysis: Hirshfeld Surfaces

To gain deeper, quantitative insight into all intermolecular contacts, Hirshfeld surface analysis is a powerful tool.[13][14] This technique generates a surface around a molecule defined by its electron density contribution to the crystal.[14]

-

d_norm Surface: This surface is mapped with a color scale that highlights intermolecular contacts shorter than the sum of their van der Waals radii. Bright red spots on the d_norm surface visually pinpoint the locations of strong interactions, such as the N-H···S and N-H···N hydrogen bonds.[14]

-

2D Fingerprint Plots: These plots quantify the different types of intermolecular contacts, providing a percentage contribution of each interaction (e.g., H···H, C···H, N···H) to the overall crystal packing.[15][16] This allows for a detailed comparison of the packing forces with related structures.

Conclusion and Future Directions

The single-crystal X-ray analysis of this compound provides an unambiguous determination of its molecular structure and a detailed map of the intermolecular forces governing its solid-state architecture. The predominance of the thione tautomer and the specific hydrogen bonding patterns are critical data points for computational chemists and drug designers.

This structural blueprint enables:

-

Structure-Based Drug Design: The precise geometry can be used for molecular docking studies to predict binding modes with target proteins.[17][18]

-

Materials Science: Understanding the crystal packing can inform strategies for developing new crystalline materials with desired properties.

-

Computational Chemistry: The experimental structure serves as a benchmark for validating theoretical calculations, such as those from Density Functional Theory (DFT).[17][19][20]

This guide has outlined a robust, self-validating workflow for the comprehensive structural analysis of this important heterocyclic compound, laying an authoritative foundation for its future exploitation in science and medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C8H7N3OS | CID 716470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. asianpubs.org [asianpubs.org]

- 5. asianpubs.org [asianpubs.org]

- 6. jchemrev.com [jchemrev.com]

- 7. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 8. dl.asminternational.org [dl.asminternational.org]

- 9. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 12. Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 16. journals.iucr.org [journals.iucr.org]

- 17. tandfonline.com [tandfonline.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. nahrainuniv.edu.iq [nahrainuniv.edu.iq]

- 20. 1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol: Elucidating Molecular Structure and Purity

This in-depth technical guide provides a detailed analysis of the spectral data for the medicinally significant compound, 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive exploration of the ¹H NMR, IR, and Mass Spectrometry data essential for the structural confirmation and purity assessment of this important heterocyclic compound. The synthesis of this class of compounds typically involves the cyclization of an appropriate acid hydrazide with carbon disulfide, a process that provides a reliable route to the 1,3,4-oxadiazole-2-thiol core.

Introduction: The Significance of this compound

The 1,3,4-oxadiazole moiety is a prominent scaffold in medicinal chemistry, renowned for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The thiol-substituted derivatives, in particular, have garnered significant attention. The presence of the aminophenyl group in this compound offers a versatile site for further chemical modification, making it a valuable building block in the synthesis of novel therapeutic agents. Accurate and thorough spectroscopic characterization is the cornerstone of ensuring the identity, purity, and stability of such compounds in any research and development pipeline.

Molecular Structure and Tautomerism

This compound can exist in two tautomeric forms: the thiol and the thione. Spectroscopic evidence, particularly from ¹H NMR and IR, often indicates that the thione form is predominant in the solid state and in common NMR solvents.[1] This guide will focus on the characterization of the thione tautomer, which is generally more stable.

Caption: Thiol-thione tautomerism in this compound.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the molecular structure by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol: ¹H NMR

A standard protocol for acquiring the ¹H NMR spectrum of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point.

-

Instrumentation: The spectrum should be recorded on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

Caption: A typical workflow for acquiring a ¹H NMR spectrum.

Interpretation of the ¹H NMR Spectrum

The expected ¹H NMR spectrum of this compound in DMSO-d₆ would exhibit the following key signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~14.7 | Singlet (broad) | 1H | N-H proton of the thione tautomer. The broadness is due to quadrupole broadening and potential exchange with residual water. |

| ~7.6 | Doublet | 2H | Aromatic protons ortho to the oxadiazole ring. |

| ~6.7 | Doublet | 2H | Aromatic protons meta to the oxadiazole ring. |

| ~5.5 | Singlet (broad) | 2H | -NH₂ protons of the amino group. The chemical shift can vary with concentration and temperature. |

The downfield chemical shift of the N-H proton is characteristic of the thione tautomer in 1,3,4-oxadiazole-2-thiones.[1] The aromatic protons typically appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene ring.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is an invaluable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR

The Fourier Transform Infrared (FTIR) spectrum is typically recorded using the KBr pellet method for solid samples.

-

Sample Preparation: A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[2][3]

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Interpretation of the IR Spectrum

The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium-Strong, broad | N-H stretching vibrations of the amino group (-NH₂) and the N-H of the thione. |

| ~3100 | Medium | C-H stretching of the aromatic ring. |

| 1620-1600 | Strong | C=N stretching of the oxadiazole ring.[4] |

| 1580-1450 | Medium-Strong | C=C stretching vibrations of the aromatic ring. |

| 1300-1200 | Strong | C=S stretching of the thione group. |

| 1100-1000 | Strong | C-O-C stretching of the oxadiazole ring. |

The presence of a strong band for the C=S group and a broad N-H stretching band further supports the predominance of the thione tautomer.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) is a common method for the analysis of small organic molecules.

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Interpretation of the Mass Spectrum

The mass spectrum of this compound (Molecular Weight: 193.23 g/mol ) is expected to show a prominent molecular ion peak (M⁺) at m/z 193. The fragmentation pattern can provide valuable structural information.

Caption: A plausible fragmentation pathway for this compound in EI-MS.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): m/z 193.

-

Loss of CSN: A fragment at m/z 134, corresponding to the loss of a thiocyanate radical.

-

Aminophenyl Cation: A prominent peak at m/z 92, corresponding to the stable 4-aminophenyl cation.

-

Oxadiazole Ring Fragmentation: Other fragments resulting from the cleavage of the oxadiazole ring.

Conclusion: A Unified Spectroscopic Picture

The combined analysis of ¹H NMR, IR, and Mass spectrometry provides a comprehensive and self-validating characterization of this compound. The ¹H NMR confirms the proton environment and the substitution pattern of the aromatic ring. The IR spectrum identifies the key functional groups and supports the predominance of the thione tautomer. Finally, mass spectrometry confirms the molecular weight and provides structural insights through its fragmentation pattern. This multi-faceted spectroscopic approach is indispensable for ensuring the structural integrity and purity of this valuable heterocyclic building block in the pursuit of novel drug discovery and development.

References

- 1. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eng.uc.edu [eng.uc.edu]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

An In-depth Technical Guide to the Tautomerism of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol

Abstract

This technical guide provides a comprehensive exploration of the tautomeric phenomena exhibited by 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] The guide is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the principles and practical methodologies for characterizing the thiol-thione equilibrium in this molecule. We will delve into the synthetic pathways, spectroscopic analysis, and computational modeling, offering both theoretical insights and actionable experimental protocols. The core of this guide is to not only present methods but to explain the underlying scientific rationale, thereby enabling robust and reliable characterization of this and similar tautomeric systems.

Introduction: The Significance of Tautomerism in Drug Discovery and Molecular Design

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a fundamental concept in organic chemistry with profound implications for the properties and bioactivity of molecules.[2] For drug development professionals, a thorough understanding of a compound's tautomeric behavior is critical, as different tautomers can exhibit distinct pharmacological profiles, toxicities, and pharmacokinetic properties. The compound this compound is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3] Its utility as a synthetic intermediate further underscores its importance.[1][4]

The key to unlocking the full potential of this molecule lies in understanding its thiol-thione tautomerism. The equilibrium between the thiol and thione forms can significantly influence its hydrogen bonding capabilities, lipophilicity, and interaction with biological targets. This guide will provide the necessary tools to investigate and control this tautomeric equilibrium.

Synthetic Pathway: Accessing the Core Scaffold

The synthesis of this compound is typically achieved through a well-established multi-step process starting from 4-aminobenzoic acid.[5] The general strategy involves the formation of the corresponding hydrazide, followed by cyclization with carbon disulfide.[5][6]

Step-by-Step Synthesis Protocol

This protocol outlines a common laboratory-scale synthesis.

Step 1: Esterification of 4-Aminobenzoic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-aminobenzoic acid in an excess of absolute methanol.

-

Catalysis: Add a catalytic amount of concentrated sulfuric acid.

-

Reflux: Heat the mixture to reflux for 4-6 hours.

-

Work-up: After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. The product, methyl 4-aminobenzoate, can be extracted with a suitable organic solvent like ethyl acetate.

-

Purification: Purify the crude product by recrystallization or column chromatography.

Step 2: Hydrazinolysis of Methyl 4-Aminobenzoate

-

Reaction Setup: Dissolve the purified methyl 4-aminobenzoate in ethanol in a round-bottom flask.

-

Hydrazine Addition: Add an excess of hydrazine hydrate to the solution.

-

Reflux: Reflux the mixture for 8-12 hours.

-

Isolation: Upon cooling, the product, 4-aminobenzohydrazide, will precipitate. Collect the solid by filtration and wash with cold ethanol.

Step 3: Cyclization to Form this compound

-

Reaction Setup: In a round-bottom flask, dissolve 4-aminobenzohydrazide in ethanol.

-

Base and Carbon Disulfide Addition: Add potassium hydroxide followed by a slight excess of carbon disulfide.

-

Reflux: Reflux the mixture for 10-14 hours.

-

Acidification: After cooling, pour the reaction mixture into ice-cold water and acidify with a dilute mineral acid (e.g., HCl) to a pH of 5-6.

-

Isolation and Purification: The precipitate of this compound is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.[7]

Caption: Synthetic workflow for this compound.

The Thiol-Thione Tautomeric Equilibrium

The core of this guide is the investigation of the tautomeric equilibrium between the thiol and thione forms of this compound. This equilibrium is dynamic and can be influenced by various factors, including the physical state (solid vs. solution), solvent polarity, pH, and temperature.

References

- 1. Investigating solvent effects on thiol-ene network formation - American Chemical Society [acs.digitellinc.com]

- 2. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-furan-2yl-4H [1,2,4] triazole-3-thiol and their thiol-thione tautomerism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 4. researchgate.net [researchgate.net]

- 5. jchemrev.com [jchemrev.com]

- 6. jchemrev.com [jchemrev.com]

- 7. mdpi.com [mdpi.com]

The 1,3,4-Oxadiazole-2-thiol Scaffold: A Privileged Core in Modern Drug Discovery

An In-Depth Technical Guide for Researchers

Foreword: The Enduring Relevance of Heterocyclic Scaffolds

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is a constant endeavor. Among the myriad of molecular frameworks available to the drug discovery scientist, heterocyclic compounds, particularly those containing nitrogen and oxygen, represent a cornerstone of innovation. The 1,3,4-oxadiazole ring system is a quintessential example of such a "privileged scaffold." Its unique electronic properties, metabolic stability, and capacity to act as a bioisostere for amide and ester functionalities have cemented its role in the development of a wide array of therapeutic agents.[1][2][3] This guide focuses specifically on the 1,3,4-oxadiazole-2-thiol derivatives, a subclass that offers remarkable versatility and a rich spectrum of biological activity. The presence of the thiol group not only influences the molecule's pharmacological profile but also serves as a chemically reactive handle for extensive structural modifications, allowing for the fine-tuning of activity and specificity. This document is intended for researchers, scientists, and drug development professionals, providing a technical overview of the synthesis, biological evaluation, and mechanistic underpinnings of this potent chemical class.

Part 1: Foundational Synthesis – From Precursors to the Core Scaffold

The primary and most widely adopted route to synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols is a robust and efficient cyclization reaction.[4][5] The causality behind this method's prevalence lies in the accessibility of starting materials and the straightforward nature of the reaction. It begins with an acylhydrazide, which is reacted with carbon disulfide in an alkaline medium, typically an alcoholic solution of potassium hydroxide. The reaction proceeds through the formation of a potassium dithiocarbazinate salt, which, upon heating, undergoes intramolecular cyclodehydration. The final step involves acidification to yield the desired 5-substituted-1,3,4-oxadiazole-2-thiol.[6][7] A critical aspect of this core is its existence in a thiol-thione tautomeric equilibrium, a phenomenon that can influence its interaction with biological targets.[4][6]

Caption: General synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols.

Experimental Protocol: Synthesis of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol

This protocol provides a self-validating, step-by-step methodology for synthesizing a representative compound of this class.

-

Preparation of Starting Material: Dissolve 4-chlorobenzohydrazide (1 mmol) in absolute ethanol (20 mL).

-

Base Addition: To this solution, add potassium hydroxide (1.5 mmol) and stir until a clear solution is obtained.

-

Cyclization Agent: Add carbon disulfide (1.5 mmol) dropwise to the solution. The choice of dropwise addition is to control the exothermic nature of the reaction.

-

Reaction: Reflux the resulting mixture for 8-12 hours. Progress can be monitored using Thin Layer Chromatography (TLC). The reflux provides the necessary energy for the cyclodehydration step.

-

Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in water and filtered to remove any impurities.

-

Acidification: The clear filtrate is then acidified to a pH of ~5-6 with dilute hydrochloric acid. This step protonates the intermediate salt, leading to the precipitation of the final product.

-

Isolation and Purification: The resulting precipitate is filtered, washed thoroughly with cold water, and dried. Recrystallization from ethanol yields the purified 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol.

Part 2: The Pharmacological Orchestra – A Symphony of Biological Activities

The 1,3,4-oxadiazole-2-thiol scaffold is pleiotropic, demonstrating a wide range of biological effects. This versatility stems from the core's ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with diverse biological targets.[8][9]

Antimicrobial and Antifungal Activity

Derivatives of this class have consistently shown potent activity against a broad spectrum of pathogens, including drug-resistant strains, making them a focal point in the fight against antimicrobial resistance.[10][11] The antimicrobial action is often attributed to the disruption of bacterial cell membranes or the inhibition of essential enzymes.[1][10]

For instance, certain 5-aryl-1,3,4-oxadiazole-2-thiol derivatives have demonstrated significant inhibitory activity against M. tuberculosis, with some compounds showing stronger effects than the reference drug isoniazid.[10] Compound 34 (5-(4-hydroxyphenyl)-1,3,4-oxadiazole-2-thiol) was particularly effective against M. tuberculosis H37Rv.[10] Similarly, compound 35 (5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol) exhibited stronger activity against E. coli and S. pneumoniae than ampicillin and was over 100 times more potent against P. aeruginosa.[10]

| Compound ID | Substituent (at C5) | Target Organism | MIC (µM) | Reference |

| 34 | 4-hydroxyphenyl | M. tuberculosis H37Rv | Not specified, but potent | [10] |

| 35 | 4-fluorophenyl | P. aeruginosa | < 1 (relative potency) | [10] |

| OZE-I / OZE-II | (Proprietary) | S. aureus (incl. MRSA) | 4 - 16 µg/mL | [8] |

| OZE-III | (Proprietary) | S. aureus (incl. MRSA) | 8 - 32 µg/mL | [8] |

Table 1: Selected Antimicrobial Activities of 1,3,4-Oxadiazole-2-thiol Derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Preparation: A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of ~5 x 10^5 CFU/mL.

-

Controls: Positive (broth + inoculum) and negative (broth only) controls are included. A standard antibiotic (e.g., ciprofloxacin) is used as a reference.[12]

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity

The anti-proliferative properties of 1,3,4-oxadiazole derivatives are a major area of investigation.[2][13] These compounds exert their effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, such as histone deacetylases (HDACs), telomerase, and various kinases.[7][13][14]

A series of 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives showed potent and selective cytotoxic profiles. Notably, compound 4h exhibited an IC50 value of <0.14 µM against the A549 human lung cancer cell line, significantly more potent than the standard drug cisplatin (IC50: 4.98 µM).[15]

Caption: Proposed anticancer mechanism of 1,3,4-oxadiazole derivatives.

| Compound ID | Cell Line | IC50 (µM) | Standard Drug (Cisplatin) IC50 (µM) | Reference |

| 4h | A549 (Lung) | < 0.14 | 4.98 | [15] |

| 4i | A549 (Lung) | 1.59 | 4.98 | [15] |

| 4l | A549 (Lung) | 1.80 | 4.98 | [15] |

| 4g | C6 (Glioma) | 8.16 | Not specified | [15] |

Table 2: In Vitro Anticancer Activity of Selected 1,3,4-Oxadiazole Derivatives.[15]

Anti-inflammatory Activity

Inflammation is a key pathological feature of numerous diseases. Several 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their anti-inflammatory potential, often showing activity comparable to or better than standard non-steroidal anti-inflammatory drugs (NSAIDs).[16][17] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes.[17]

A series of 2,5-disubstituted-1,3,4-oxadiazoles derived from flurbiprofen were synthesized. In an in vitro heat-induced albumin denaturation assay, derivative Ox-6f showed the most promising anti-inflammatory activity with 74.16% inhibition, comparable to the standard drug ibuprofen (84.31%).[17] In vivo studies using the carrageenan-induced rat paw edema model further confirmed these findings, with Ox-6f significantly reducing edema.[17]

| Compound ID | In Vitro % Inhibition (Albumin Denaturation) | Standard (Ibuprofen) | In Vivo % Inhibition (Rat Paw Edema) | Standard (Ibuprofen) | Reference |

| Ox-6f | 74.16% | 84.31% | 79.83% | 84.71% | [17] |

| Ox-6d | 70.56% | 84.31% | 76.64% | 84.71% | [17] |

| 37 | 40.7% | Indomethacin | Not specified | Not specified | [6] |

| 38 | 39.2% | Indomethacin | Not specified | Not specified | [6] |

Table 3: Anti-inflammatory Activity of 1,3,4-Oxadiazole Derivatives.

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures. There is a pressing need for new anticonvulsant drugs with improved efficacy and fewer side effects. The 1,3,4-oxadiazole nucleus has been identified as a promising pharmacophore for developing selective GABA-potentiating anticonvulsant agents.[9] Many derivatives are thought to exert their effect by binding to the GABAA receptor, a key inhibitory neurotransmitter receptor in the brain.[9][18]

A series of 1,3,4-oxadiazole derivatives were evaluated in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. Compound 5b (6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one) showed outstanding activity, with ED50 values of 8.9 mg/kg (MES) and 10.2 mg/kg (scPTZ), surpassing the efficacy of the standard drugs carbamazepine and ethosuximide.[18] In vitro binding assays confirmed that compound 5b has a high affinity for the GABAA receptor (IC50 = 0.11 µM).[18]

| Compound ID | MES Test ED50 (mg/kg) | scPTZ Test ED50 (mg/kg) | GABAA Binding IC50 (µM) | Reference |

| 5b | 8.9 | 10.2 | 0.11 | [18] |

| Carbamazepine | 11.2 | > 100 | - | [18] |

| Ethosuximide | > 100 | 110.5 | - | [18] |

| C4 | Potent Activity | Potent Activity | Docking Score: -5.676 | [9][19] |

| C5 | Potent Activity | Potent Activity | Docking Score: -5.277 | [9][19] |

Table 4: Anticonvulsant Activity of Lead 1,3,4-Oxadiazole Derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 6. jchemrev.com [jchemrev.com]

- 7. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tis.wu.ac.th [tis.wu.ac.th]

- 10. mdpi.com [mdpi.com]

- 11. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ijnrd.org [ijnrd.org]

- 14. media.neliti.com [media.neliti.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. jchemrev.com [jchemrev.com]

- 17. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of 1,3,4-oxadiazole derivatives with anticonvulsant activity and their binding to the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives | Trends in Sciences [tis.wu.ac.th]

An In-depth Technical Guide to 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol (CAS 32058-82-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Scaffold

The compound identified by CAS number 32058-82-5 is 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol. This molecule belongs to the 1,3,4-oxadiazole class, a group of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science.[1][2] The structural architecture of this compound, featuring a reactive thiol group, a versatile aromatic amine, and the stable oxadiazole core, makes it a highly valuable intermediate and building block for the synthesis of more complex molecules with diverse biological activities.[3][4]

The 1,3,4-oxadiazole ring is a bioisostere for carboxylic acids and amides, which can enhance properties like metabolic stability and target affinity.[1] Consequently, derivatives of this scaffold are explored for a wide range of pharmacological applications, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities.[1][5][6] This guide provides a comprehensive overview of the core properties, synthesis, potential applications, and associated hazards of this compound, offering field-proven insights for its effective and safe utilization in a research and development setting.

Core Properties and Specifications

A clear understanding of the physicochemical properties of a compound is fundamental to its application in experimental work. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 32058-82-5 | [4] |

| Molecular Formula | C₈H₇N₃OS | [3][4] |

| Molecular Weight | 193.23 g/mol | [4][7] |

| Appearance | White to off-white powder or yellow solid | [4] |

| Melting Point | 235 °C (decomposes) | |

| Purity | Typically ≥ 95-97% | [4] |

| SMILES String | Nc1ccc(cc1)-c2nnc(S)o2 | |

| InChI Key | FIGMOSDEYMCQLX-UHFFFAOYSA-N | |

| Storage Conditions | Store at 2-8 °C | [3] |

Synthesis Pathway and Experimental Protocol

The most prevalent and efficient method for synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols is through the cyclization of an appropriate acylhydrazide (also known as a carboxylic acid hydrazide) with carbon disulfide in a basic medium.[1][8][9] For the synthesis of the title compound, the precursor is 4-aminobenzohydrazide.

Causality of Experimental Choices:

-

4-Aminobenzohydrazide as Precursor: This starting material provides the necessary 4-aminophenyl group that will be at the C5 position of the final oxadiazole ring.

-

Carbon Disulfide (CS₂): CS₂ serves as the source of the C2 carbon and the exocyclic sulfur atom in the heterocyclic ring.

-

Basic Medium (e.g., KOH): The base is crucial for deprotonating the hydrazide and facilitating the nucleophilic attack on the carbon disulfide, initiating the cyclization process.

-

Acidification: The final step involves acidification to neutralize the reaction mixture and precipitate the product in its thiol tautomeric form.

Visualizing the Synthesis Workflow```dot

Caption: Potential polypharmacological profile of the 1,3,4-oxadiazole-2-thiol scaffold.

-

Enzyme Inhibition: Many heterocyclic compounds, including oxadiazoles, function by inhibiting specific enzymes crucial for the survival of pathogens or the progression of disease. For instance, certain 1,3,4-oxadiazole-2-thione derivatives have shown potent inhibitory activity against thymidine phosphorylase, an enzyme implicated in cancer progression. [9]* Antimicrobial Action: The antimicrobial effects of oxadiazole derivatives can arise from various mechanisms, including the inhibition of microbial growth by interfering with essential cellular processes like cell wall synthesis or DNA replication. [10][11]* Anti-inflammatory Effects: The anti-inflammatory activity is often linked to the modulation of inflammatory pathways. Derivatives have been shown to reduce inflammation in animal models, potentially by inhibiting the production of pro-inflammatory cytokines. [2][12][13]

Hazards, Safety, and Handling

As a laboratory chemical, this compound must be handled with appropriate caution. The available safety data indicates several potential hazards. [7]

GHS Hazard Classification

| Hazard Class | Category | Code | Statement | Source(s) |

| Acute Toxicity, Oral | 4 | H302 | Harmful if swallowed | [7] |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation | [7] |

| Serious Eye Damage/Eye Irritation | 2 | H319 | Causes serious eye irritation | [7] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation | [7] |

Signal Word: Warning Hazard Pictograms: GHS07 (Exclamation Mark)

Safe Handling and Personal Protective Equipment (PPE)

Adherence to standard laboratory safety protocols is essential when handling this compound.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [14]* Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield. [14] * Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber). A lab coat is mandatory. [14] * Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved N95 dust mask or higher-level respirator should be used. * Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling. [14]

-

First Aid Measures

-

If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. [14]* If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice. [14]* If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. * If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.

Storage and Disposal

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place at the recommended temperature of 2-8°C. [3][4]* Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Surplus and non-recyclable solutions should be handled by a licensed disposal company.

References

- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 3. This compound [myskinrecipes.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. jchemrev.com [jchemrev.com]

- 7. This compound | C8H7N3OS | CID 716470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

- 9. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. jchemrev.com [jchemrev.com]

- 13. rroij.com [rroij.com]

- 14. enamine.enamine.net [enamine.enamine.net]

A Senior Application Scientist's Guide to the Biological Activity Screening of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol

Abstract

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological potential.[1][2][3] This guide focuses on a specific, promising derivative: 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol. As a key building block for more complex therapeutic agents, understanding its intrinsic biological activities is paramount for directing future drug discovery efforts.[4][5] This document provides an in-depth technical framework for researchers, scientists, and drug development professionals, outlining a logical, tiered approach to screening this compound. We will move from broad-spectrum primary assays to more targeted investigations, explaining the causality behind each experimental choice and providing validated, step-by-step protocols for key in vitro assays.

Introduction: The Significance of the 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention due to its favorable physicochemical properties and ability to engage in hydrogen bonding, a critical interaction for biological target recognition.[1] Derivatives of this scaffold have demonstrated a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects.[3][6]

The subject of this guide, this compound, possesses two key functional groups that make it an especially intriguing candidate for screening:

-

The Aromatic Amine (-NH₂): This group provides a reactive handle for further chemical modification (derivatization) and can play a role in receptor binding.

-

The Thiol (-SH) Group: This group is known for its ability to coordinate with metal ions in metalloenzymes and participate in redox reactions, suggesting potential antioxidant or specific enzyme inhibitory roles.[7][8] The thiol group exists in tautomeric equilibrium with its thione form.[6][9]

The synthesis of this core molecule is typically achieved through the reaction of an acyl hydrazide with carbon disulfide in a basic solution, followed by acidification.[6][10] This straightforward synthesis allows for the generation of sufficient material for a comprehensive screening campaign.

A Strategic Screening Cascade

A logical and resource-efficient screening strategy begins with broad, cost-effective assays to identify potential areas of biological activity. Positive "hits" from these primary screens then justify progression to more complex, specific, and resource-intensive secondary assays.

Primary Screening Protocols: Establishing a Baseline

The initial goal is to cast a wide net to detect any significant biological effects. We will focus on three common starting points: antioxidant, cytotoxic, and antimicrobial activities.

Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and reliable method to assess a compound's ability to act as a free radical scavenger or hydrogen donor.[11] DPPH is a stable free radical with a deep purple color. When it is reduced by an antioxidant, the color changes to a pale yellow, a change that can be quantified spectrophotometrically.[11][12] The thiol group on the target molecule makes this a logical first test.

Protocol:

-

Reagent Preparation:

-

DPPH Stock Solution (0.1 mM): Dissolve 4 mg of DPPH in 100 mL of spectrophotometric-grade methanol or ethanol.[11][12] Store in an amber bottle at 4°C. Prepare this solution fresh daily.

-

Test Compound Stock (1 mg/mL): Dissolve the test compound in DMSO.

-

Positive Control: Prepare a 1 mg/mL stock solution of Ascorbic Acid or Trolox in methanol.[13][14]

-

-

Assay Procedure (96-well plate format):

-

Prepare serial dilutions of the test compound and positive control in methanol (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

-

To each well, add 100 µL of the sample dilution.

-

Add 100 µL of the 0.1 mM DPPH working solution to all wells.[13]

-

Include a control well containing 100 µL of methanol and 100 µL of the DPPH solution (A_control).

-

Include blank wells for each sample concentration containing 100 µL of the sample dilution and 100 µL of methanol (without DPPH) to correct for any intrinsic color of the compound.

-

-

Incubation & Measurement:

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity (RSA) using the following formula: % RSA = [ (A_control - A_sample) / A_control ] * 100

-

Plot % RSA against the concentration of the test compound and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

-

| Compound | IC₅₀ (µg/mL) |

| This compound | Experimental Value |

| Ascorbic Acid (Positive Control) | Experimental Value |

| Caption: Table for summarizing DPPH assay results. |

Cytotoxicity Screening: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric test for assessing cell metabolic activity, which serves as a proxy for cell viability.[15][16] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[17][18] The amount of formazan produced is proportional to the number of living, metabolically active cells.[16]

Protocol:

-

Cell Culture:

-

Seed cells (e.g., a normal fibroblast line like HDF and a cancer cell line like MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in serum-free media. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Remove the old media from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control) and media-only wells (blank).

-

Incubate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

Solubilization and Measurement:

-

Carefully aspirate the media containing MTT.

-

Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[17]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18]

-

Read the absorbance at 570 nm with a reference wavelength of 630 nm.[18]

-

-

Data Analysis:

| Cell Line | GI₅₀ (µM) after 48h |

| MCF-7 (Breast Cancer) | Experimental Value |

| HCT-116 (Colon Cancer) | Experimental Value |

| HDF (Normal Fibroblast) | Experimental Value |

| Doxorubicin (Positive Control) | Experimental Value |

| Caption: Table for summarizing cytotoxicity data. |

Antimicrobial Activity: Agar Well Diffusion Method

Principle: This method provides a qualitative assessment of a compound's ability to inhibit microbial growth. The test compound diffuses from a well through a solidified agar medium inoculated with a specific microorganism. If the compound is effective, it creates a clear area—the zone of inhibition—around the well where the microbe cannot grow.[22]

Protocol:

-

Inoculum Preparation:

-

Plate Preparation:

-

Using a sterile cotton swab, uniformly streak the standardized inoculum over the entire surface of a Mueller Hinton Agar (MHA) plate.

-

Allow the plate to dry for 5-10 minutes.

-

Aseptically punch wells (6-8 mm in diameter) into the agar.

-

-

Compound Application:

-

Prepare a stock solution of the test compound (e.g., 1 mg/mL in DMSO).

-

Pipette a fixed volume (e.g., 50-100 µL) of the compound solution into a well.

-

Use a standard antibiotic (e.g., Ciprofloxacin) as a positive control and pure DMSO as a negative control.[22]

-

-

Incubation and Measurement:

-

Incubate the plates at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

-

Secondary Screening and Next Steps

If the primary screens yield promising results, the next phase involves more detailed and targeted investigations.

-

If Anticancer Activity is Detected: The assay should be expanded to a broader panel of cancer cell lines (e.g., the NCI-60 panel) to assess the spectrum of activity.[20] Subsequent mechanistic studies could include apoptosis assays (e.g., Annexin V/PI staining), cell cycle analysis, or specific kinase inhibition assays, as many heterocyclic compounds exert their effects through kinase inhibition.[1][23]

-

If Antimicrobial Activity is Observed: The next logical step is to determine the Minimum Inhibitory Concentration (MIC) using a broth microdilution method. This quantitative assay identifies the lowest concentration of the compound that prevents visible microbial growth.

-

Molecular Docking: For any confirmed activity, in silico molecular docking studies can be performed to predict the binding mode of the compound with potential protein targets, providing valuable insights for future structure-activity relationship (SAR) studies and lead optimization.[24][25][26][27]

Conclusion

This compound is a compound of significant interest due to its versatile structure and the established pharmacological importance of the 1,3,4-oxadiazole core. The tiered screening strategy presented in this guide—progressing from broad primary assays (antioxidant, cytotoxicity, antimicrobial) to more focused secondary and mechanistic studies—provides a robust and efficient path to uncovering its therapeutic potential. By adhering to validated protocols and understanding the principles behind each assay, researchers can generate reliable and actionable data, paving the way for the development of novel therapeutic agents.

References

- 1. Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 4. This compound [myskinrecipes.com]

- 5. chemimpex.com [chemimpex.com]

- 6. jchemrev.com [jchemrev.com]

- 7. asianpubs.org [asianpubs.org]

- 8. mdpi.com [mdpi.com]

- 9. jchemrev.com [jchemrev.com]

- 10. asianpubs.org [asianpubs.org]

- 11. acmeresearchlabs.in [acmeresearchlabs.in]

- 12. researchgate.net [researchgate.net]

- 13. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 14. zen-bio.com [zen-bio.com]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. clyte.tech [clyte.tech]

- 17. broadpharm.com [broadpharm.com]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]

- 23. Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08134J [pubs.rsc.org]

- 24. Molecular Docking, Computational, and Antithrombotic Studies of Novel 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. biointerfaceresearch.com [biointerfaceresearch.com]

- 27. cajmns.casjournal.org [cajmns.casjournal.org]

An In-Depth Technical Guide to the Therapeutic Potential of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol and Its Derivatives

This guide provides a comprehensive exploration of the therapeutic landscape for the versatile heterocyclic compound, 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol. It is designed for researchers, medicinal chemists, and drug development professionals, offering in-depth insights into its potential therapeutic applications, underlying mechanisms of action, and methodologies for its investigation. The structure of this document is tailored to logically present the scientific evidence, moving from the foundational chemistry to specific therapeutic targets and the experimental frameworks required for their validation.

Introduction: The Chemical and Pharmacological Promise of a Versatile Scaffold

This compound is a multifaceted molecule characterized by a central 1,3,4-oxadiazole ring, a thiol group, and an aminophenyl substituent[1]. This unique combination of functional groups bestows upon it a rich chemical reactivity, making it a valuable building block in medicinal chemistry for the synthesis of a diverse array of derivatives[2][3]. The 1,3,4-oxadiazole core is a well-established pharmacophore known for its metabolic stability and ability to participate in hydrogen bonding, contributing to enhanced target affinity[4][5]. The presence of the thiol group offers a reactive handle for further chemical modifications, allowing for the generation of extensive compound libraries for structure-activity relationship (SAR) studies[3][6].

The aminophenyl group provides another site for derivatization and can play a crucial role in the molecule's interaction with biological targets. Collectively, these structural features have positioned this compound and its analogs as promising candidates for a range of therapeutic applications, including oncology, infectious diseases, and inflammatory disorders[4][7][8].

Oncological Therapeutic Targets: A Multi-pronged Approach to Cancer Therapy

The quest for novel anticancer agents has led to the extensive investigation of 1,3,4-oxadiazole-containing compounds[5][9][10]. Derivatives of this compound have demonstrated significant potential in this arena, exhibiting cytotoxic effects against various cancer cell lines and targeting key pathways involved in tumor progression[11].

Inhibition of Angiogenesis: Targeting VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy in cancer therapy. Certain 1,3,4-oxadiazole-naphthalene hybrids, which can be conceptually derived from the core scaffold of this compound, have been identified as potent VEGFR-2 inhibitors[11]. These compounds have shown promising antiproliferative activity against cancer cell lines and the ability to induce apoptosis[11].

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol outlines a common method to assess the inhibitory activity of a compound against VEGFR-2.

1. Reagents and Materials:

- Recombinant human VEGFR-2 kinase domain

- Poly(Glu, Tyr) 4:1 as substrate

- Adenosine triphosphate (ATP), γ-³²P-ATP or fluorescence-based detection reagent

- Test compound (e.g., a derivative of this compound)

- Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

- 96-well microtiter plates

- Phosphocellulose paper or fluorescence plate reader

2. Procedure:

- Prepare serial dilutions of the test compound in DMSO.

- In a 96-well plate, add the kinase buffer, recombinant VEGFR-2 enzyme, and the test compound at various concentrations.

- Initiate the kinase reaction by adding a mixture of ATP and the substrate.

- Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

- Stop the reaction by adding a stop solution (e.g., EDTA).

- For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated ATP, and quantify the incorporated radioactivity using a scintillation counter.

- For fluorescence-based assays, measure the fluorescence signal using a plate reader.

- Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Signaling Pathway: VEGFR-2 Mediated Angiogenesis

Caption: Inhibition of VEGFR-2 by this compound derivatives blocks downstream signaling pathways crucial for angiogenesis.

Modulation of Inflammatory Pathways in Cancer: Targeting COX-2